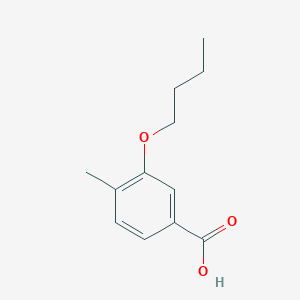

3-Butoxy-4-methylbenzoic acid

描述

Significance of Aromatic Carboxylic Acids in Chemical Synthesis and Chemical Biology

Aromatic carboxylic acids are a cornerstone of organic chemistry, defined by a carboxyl group (-COOH) attached directly to an aromatic ring. numberanalytics.com This structural arrangement makes them vital intermediates and building blocks in numerous synthetic pathways. numberanalytics.com Their versatility allows for the synthesis of a wide array of derivatives, such as esters and amides, which are fundamental in various industries. numberanalytics.com

In the realm of pharmaceuticals, the aromatic carboxylic acid moiety is a common feature in many drugs, including the well-known analgesic, aspirin (B1665792) (acetylsalicylic acid). numberanalytics.com They are also crucial in the production of agrochemicals like herbicides and insecticides, as well as in materials science for synthesizing polymers such as polyesters. numberanalytics.com The inherent acidity of the carboxyl group, combined with the stability of the aromatic ring, allows these compounds to participate in a wide range of reactions, including electrophilic substitution on the ring and various transformations of the carboxyl group itself. numberanalytics.combritannica.com This reactivity makes them indispensable tools for constructing complex molecules. numberanalytics.comresearchgate.net

The Role of Alkoxy and Alkyl Substituents in Modulating Aromatic Reactivity and Physicochemical Profiles

The identity and position of substituents on an aromatic ring profoundly influence its chemical properties. lumenlearning.com Substituents are broadly classified as either activating or deactivating, based on whether they increase or decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene (B151609). lumenlearning.commasterorganicchemistry.com This effect is governed by a combination of inductive and resonance effects. libretexts.org

Alkoxy Groups (-OR): The butoxy group (-OC₄H₉) in 3-Butoxy-4-methylbenzoic acid is an alkoxy substituent. Oxygen is highly electronegative and withdraws electron density from the ring through the sigma bond (an inductive effect). However, the lone pairs of electrons on the oxygen atom can be donated into the aromatic pi-system (a resonance effect). libretexts.orgminia.edu.eg For alkoxy groups, this electron-donating resonance effect is stronger than the inductive withdrawal, making it a net electron-donating group. libretexts.org Consequently, alkoxy groups are classified as activating substituents, making the aromatic ring more electron-rich and thus more reactive towards electrophiles. minia.edu.eghrpatelpharmacy.co.in

Alkyl Groups (-R): The methyl group (-CH₃) is a simple alkyl substituent. Alkyl groups are considered weakly activating. minia.edu.eg They donate electron density primarily through an inductive effect, which stabilizes the positively charged intermediate (the sigma complex or Wheland intermediate) formed during electrophilic aromatic substitution. elsevier.esmsu.edu

Carboxyl Group (-COOH): In contrast, the carboxylic acid group is a deactivating substituent. britannica.comvedantu.com It strongly withdraws electrons from the aromatic ring through both inductive and resonance effects. hrpatelpharmacy.co.invedantu.com This deactivation makes the ring less reactive towards electrophiles and directs incoming substituents to the meta position. britannica.comvedantu.com

In this compound, the interplay of these three groups—the activating butoxy and methyl groups and the deactivating carboxyl group—creates a complex reactivity profile that is distinct from simpler benzoic acid derivatives.

Overview of Current Research Trajectories for Novel Benzoic Acid Derivatives and Their Synthetic Applications

Research into novel benzoic acid derivatives is a dynamic and expanding area, driven by the search for new materials and therapeutic agents. preprints.org Scientists are actively designing and synthesizing new derivatives to target a range of biological pathways. For instance, recent studies have explored novel benzoic acid derivatives as potential multitarget inhibitors for enzymes implicated in Alzheimer's disease, such as acetylcholinesterase and carbonic anhydrases. sci-hub.senih.gov Other research has focused on developing benzoic acid derivatives with neuroprotective properties to combat neurodegenerative diseases. nih.gov

The synthetic utility of benzoic acids is also a major focus. Modern catalytic methods, such as metallaphotoredox catalysis, are being developed to use carboxylic acids in novel ways. acs.org These methods enable transformations that were previously challenging, such as the conversion of stable aromatic carboxylic acids into other functional groups under mild conditions. acs.org Furthermore, substituted benzoic acids are used as catalysts or modifiers in the synthesis of advanced materials like Covalent Organic Frameworks (COFs), where they can influence particle size and stability. rsc.org These research efforts highlight the enduring importance of benzoic acid derivatives as versatile scaffolds for innovation in medicine, materials science, and synthetic chemistry. preprints.orgrsc.org

Data Tables

Table 1: Physicochemical Properties of Related Benzoic Acid Derivatives

This table provides a comparative look at the properties of benzoic acid and a related substituted compound to illustrate the effects of substituents. Data for the specific target compound, this compound, is not widely available in comparative literature, but the principles can be understood through related structures.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Key Feature |

| Benzoic Acid | C₇H₆O₂ | 122.12 | 122 | Unsubstituted parent acid britannica.com |

| 4-Butoxybenzoic Acid | C₁₁H₁₄O₃ | 194.23 | 120-125 | Contains an activating butoxy group ontosight.ai |

Table 2: Influence of Substituents on Aromatic Ring Reactivity

This table summarizes the general effects of the types of functional groups present in this compound on electrophilic aromatic substitution reactions.

| Substituent Type | Example Group | Electronic Effect | Reactivity Effect | Directing Influence |

| Alkyl | -CH₃ | Electron-donating (Inductive) | Activating minia.edu.egelsevier.es | Ortho, Para |

| Alkoxy | -OR | Electron-donating (Resonance > Inductive) | Activating libretexts.orgminia.edu.eg | Ortho, Para |

| Carboxyl | -COOH | Electron-withdrawing (Inductive & Resonance) | Deactivating britannica.comvedantu.com | Meta |

Structure

3D Structure

属性

IUPAC Name |

3-butoxy-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O3/c1-3-4-7-15-11-8-10(12(13)14)6-5-9(11)2/h5-6,8H,3-4,7H2,1-2H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHAFOURKDYFSHY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=C(C=CC(=C1)C(=O)O)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Butoxy 4 Methylbenzoic Acid and Its Derivatives

Retrosynthetic Analysis and Strategic Disconnections for the Benzoic Acid Framework

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For 3-Butoxy-4-methylbenzoic acid, several logical disconnections can be proposed to guide its synthesis.

The primary disconnections are:

C-O bond disconnection: Cleavage of the ether bond between the butoxy group and the aromatic ring. This leads to a hydroxybenzoic acid precursor, such as 3-hydroxy-4-methylbenzoic acid, and a butyl halide or sulfonate. This is a common and often efficient strategy known as Williamson ether synthesis.

C-C bond disconnection: Cleavage of the bond between the carboxyl group and the aromatic ring. This suggests a precursor like 1-butoxy-2-methylbenzene (B3420901) that can be carboxylated.

Aryl-Aryl bond disconnection: In a cross-coupling strategy, the aromatic ring itself could be constructed from smaller fragments, though this is often a more complex approach for this substitution pattern.

These disconnections suggest that key precursors would be substituted toluenes or benzoic acids, which can be functionalized further. The most straightforward synthetic strategy often involves the late-stage introduction of the butoxy group onto a pre-existing methylbenzoic acid framework.

De Novo Synthetic Routes to this compound

Based on the retrosynthetic analysis, several de novo synthetic routes can be devised. These routes often begin with simpler, commercially available aromatic compounds.

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. A directing group on the ring temporarily chelates to an organolithium reagent, directing deprotonation (and subsequent electrophilic quench) to the adjacent ortho position.

A plausible DoM strategy for synthesizing a precursor to this compound could start from p-toluic acid. The carboxylic acid group can act as a directing group, but it must first be protected to prevent reaction with the organolithium base.

Proposed DoM Synthetic Scheme:

| Step | Reactant | Reagents | Product | Purpose |

| 1 | p-Toluic acid | Protection (e.g., with a bulky group) | Protected p-toluic acid | To prevent the acidic proton from interfering with metalation. |

| 2 | Protected p-toluic acid | 1. s-BuLi/TMEDA 2. I₂ | Protected 3-iodo-4-methylbenzoic acid | Directed ortho-metalation followed by iodination. |

| 3 | Protected 3-iodo-4-methylbenzoic acid | 1. NaOBu/CuI 2. Deprotection | This compound | Ullmann condensation to form the ether bond, followed by deprotection. |

This approach offers high regioselectivity due to the power of the directing group.

While less common for this specific substitution pattern, cross-coupling reactions could theoretically be employed to construct the aromatic core. For instance, a Suzuki-Miyaura coupling could be envisioned, though it would require more complex starting materials. This approach is generally more suited for biaryl synthesis or when building the ring from multiple components is strategically advantageous. A more practical application of cross-coupling in this context would be for the C-O bond formation (Buchwald-Hartwig amination-type etherification) rather than ring construction.

A common and highly effective route to this compound involves starting with a precursor that already contains the methyl and hydroxy/alkoxy groups, and then forming the carboxylic acid. One such pathway begins with 4-methyl-3-nitrophenol.

Synthetic Pathway via Nitration and Etherification:

| Step | Starting Material | Reagents | Intermediate/Product | Purpose |

| 1 | m-Cresol | HNO₃, H₂SO₄ | 4-Methyl-3-nitrophenol | Nitration of m-cresol. |

| 2 | 4-Methyl-3-nitrophenol | 1-Bromobutane, K₂CO₃ | 1-Butoxy-2-methyl-3-nitrobenzene | Williamson ether synthesis to introduce the butoxy group. |

| 3 | 1-Butoxy-2-methyl-3-nitrobenzene | SnCl₂, HCl | 3-Butoxy-4-methylaniline | Reduction of the nitro group to an amine. |

| 4 | 3-Butoxy-4-methylaniline | 1. NaNO₂, HCl 2. CuCN | 3-Butoxy-4-methylbenzonitrile | Sandmeyer reaction to convert the amine to a nitrile. |

| 5 | 3-Butoxy-4-methylbenzonitrile | H₂SO₄, H₂O, heat | This compound | Hydrolysis of the nitrile to a carboxylic acid. |

Alternatively, the carboxyl group can be formed through the oxidation of a methyl group, although controlling the regioselectivity can be challenging if other oxidizable sites are present.

Applying green chemistry principles can make the synthesis of this compound more sustainable. Key areas for improvement include:

Solvent Selection: Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, water, or supercritical CO₂ where possible.

Catalysis: Using catalytic reagents instead of stoichiometric ones to minimize waste. For example, employing phase-transfer catalysts in Williamson ether synthesis can improve efficiency and reduce the need for harsh conditions.

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The pathway involving Williamson ether synthesis followed by nitrile hydrolysis is generally more atom-economical than those requiring protecting groups.

Energy Efficiency: Utilizing microwave-assisted synthesis can often reduce reaction times and energy consumption compared to conventional heating.

Synthesis of Advanced Intermediates and Precursors for this compound

The efficient synthesis of this compound relies on the availability of key intermediates. The most crucial precursor is arguably 3-hydroxy-4-methylbenzoic acid .

Synthesis of 3-Hydroxy-4-methylbenzoic acid:

This intermediate can be synthesized from commercially available p-cresol (B1678582) through a multi-step process:

| Step | Reaction | Description |

| 1 | Kolbe-Schmitt Reaction | Carboxylation of p-cresol with CO₂ under pressure and high temperature. This reaction, however, may lead to a mixture of isomers. |

| 2 | Sulfonation-Alkali Fusion | Sulfonation of p-toluic acid followed by fusion with alkali (e.g., NaOH or KOH) can introduce a hydroxyl group. This method ensures correct regiochemistry. |

Once 3-hydroxy-4-methylbenzoic acid is obtained, the final step is a Williamson ether synthesis.

Final Etherification Step:

| Reactant | Reagents | Conditions | Product |

| 3-Hydroxy-4-methylbenzoic acid | 1-Bromobutane, K₂CO₃ | Reflux in a polar aprotic solvent (e.g., DMF, acetone) | This compound |

This route is often preferred due to its high convergence and reliability.

Optimization of Reaction Conditions, Catalytic Systems, and Yield Enhancement Strategies

The efficient synthesis of this compound and its derivatives is contingent upon the careful optimization of reaction parameters, the selection of appropriate catalytic systems, and the implementation of strategies to maximize product yield and purity. Research in the synthesis of analogous alkoxybenzoic acids provides a framework for understanding the key variables that can be manipulated to achieve these goals. The primary synthetic route, the Williamson ether synthesis, involves the reaction of a 3-hydroxy-4-methylbenzoate ester with a butyl halide in the presence of a base. Subsequent hydrolysis of the ester furnishes the desired carboxylic acid. Optimization efforts typically focus on each of these stages.

Key parameters that are systematically varied and studied include the choice of base, solvent, temperature, and the nature of the leaving group on the butylating agent. The use of catalysts to enhance the rate and selectivity of the etherification reaction is also a critical area of investigation.

Influence of Reaction Parameters on Etherification

The formation of the ether linkage is the cornerstone of the synthesis of this compound. The efficiency of this step is highly dependent on the reaction conditions.

Base Selection: A variety of bases can be employed to deprotonate the hydroxyl group of the 3-hydroxy-4-methylbenzoate precursor, thereby activating it for nucleophilic attack on the butyl halide. Common bases include potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and sodium hydride (NaH). The strength and solubility of the base can significantly impact the reaction rate and yield. For instance, while stronger bases like NaH can lead to faster reactions, they may also promote side reactions. Potassium carbonate is frequently used due to its moderate reactivity and ease of handling. rasayanjournal.co.in

Solvent Effects: The choice of solvent is crucial as it must be able to dissolve the reactants and facilitate the interaction between the phenoxide and the alkyl halide. Polar aprotic solvents such as dimethylformamide (DMF), acetone, and acetonitrile (B52724) are commonly employed. rasayanjournal.co.in DMF is often favored for its high boiling point, which allows for a wider range of reaction temperatures, and its ability to solvate cations, thereby increasing the reactivity of the nucleophile.

Temperature Control: The reaction temperature directly influences the rate of the Williamson ether synthesis. Higher temperatures generally lead to faster reaction times. However, excessively high temperatures can result in the decomposition of reactants or products and the formation of byproducts through elimination reactions. Optimization studies often involve a systematic variation of the temperature to find the optimal balance between reaction rate and product purity. For similar alkylations, temperatures are often maintained between 60-90°C. rasayanjournal.co.in

The following table illustrates how the variation of these parameters can influence the yield of the etherification product, based on findings from the synthesis of structurally related alkoxybenzoic acids.

Table 1: Optimization of Etherification Reaction Conditions

| Entry | Base | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 1 | K₂CO₃ | Acetone | Reflux | 8 | 75 |

| 2 | K₂CO₃ | DMF | 80 | 6 | 85 |

| 3 | NaH | THF | 60 | 4 | 90 |

This table is a representative example based on general principles of Williamson ether synthesis and may not reflect actual experimental data for this compound.

Catalytic Systems for Enhanced Synthesis

The introduction of catalysts can significantly improve the efficiency of the synthesis of this compound and its derivatives.

Phase-Transfer Catalysts: In reactions where the reactants are present in different phases (e.g., a solid base and a liquid organic phase), phase-transfer catalysts (PTCs) can be employed to shuttle the anionic nucleophile into the organic phase. Quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB), are effective PTCs for Williamson ether synthesis, leading to increased reaction rates and yields under milder conditions.

Iodide Catalysis: The addition of a catalytic amount of an iodide salt, such as potassium iodide (KI) or sodium iodide (NaI), can accelerate the reaction between an alkyl chloride or bromide and the phenoxide. This is due to the in-situ formation of a more reactive alkyl iodide through the Finkelstein reaction.

Transition Metal Catalysis: While less common for simple etherifications, transition metal catalysts, such as those based on copper or palladium, are pivotal in the synthesis of more complex derivatives. For instance, palladium-catalyzed cross-coupling reactions can be used to introduce the butoxy group onto an aromatic ring. In a different context, catalysts like ferrous sulfate, lithium chloride, and manganese chloride have been used to optimize different steps in the multi-step synthesis of other butoxy benzoic acid derivatives, demonstrating the principle of catalyst-driven process optimization. google.com

The following table summarizes the impact of different catalytic systems on the synthesis of alkoxybenzoic acids.

Table 2: Effect of Catalytic Systems on Etherification Yield

| Entry | Catalyst | Catalyst Loading (mol%) | Reaction Conditions | Yield (%) |

|---|---|---|---|---|

| 1 | None | - | K₂CO₃, DMF, 80°C, 6h | 85 |

| 2 | KI | 10 | K₂CO₃, DMF, 80°C, 4h | 92 |

| 3 | TBAB | 5 | K₂CO₃, Toluene, 110°C, 5h | 90 |

This table is a representative example based on established catalytic methods for similar reactions and may not reflect actual experimental data for this compound.

Strategies for Yield Enhancement

Protection of the Carboxylic Acid: To prevent unwanted side reactions, such as the formation of butyl esters, the carboxylic acid functionality of the starting material (3-hydroxy-4-methylbenzoic acid) is often protected as an ester (e.g., methyl or ethyl ester) prior to the etherification step. rasayanjournal.co.in This protecting group is then removed in a subsequent hydrolysis step to yield the final product.

Purification Techniques: The final purity of this compound is highly dependent on the purification methods employed. Recrystallization from a suitable solvent system is a common and effective method for removing impurities. Column chromatography can also be used, particularly for the purification of the intermediate ester.

By systematically investigating and fine-tuning these parameters, it is possible to develop a robust and high-yielding synthesis for this compound and its derivatives, which is essential for its potential applications in various fields of chemical research.

Chemical Transformations and Reactivity Studies of 3 Butoxy 4 Methylbenzoic Acid

Reactivity of the Carboxyl Group

The carboxylic acid moiety is a hub of reactivity, enabling the synthesis of a variety of derivatives through reactions such as activation, substitution, and reduction.

Formation of Activated Carboxyl Derivatives (e.g., acid halides, anhydrides, activated esters)

Activation of the carboxyl group is a crucial first step for many subsequent transformations, such as amidation and esterification. This is typically achieved by converting the carboxylic acid into more reactive species like acid halides, anhydrides, or activated esters.

Acid Halides: The most common method for the synthesis of acyl chlorides from carboxylic acids is the reaction with thionyl chloride (SOCl₂), often in an inert solvent like toluene. For analogous compounds such as 3-methoxy-4-methylbenzoic acid, this reaction proceeds efficiently under reflux conditions to yield the corresponding acyl chloride. A similar high-yield transformation can be expected for 3-Butoxy-4-methylbenzoic acid. Oxalyl chloride in the presence of a catalytic amount of N,N-dimethylformamide (DMF) in a solvent like dichloromethane also serves as a mild and effective reagent for this conversion.

Anhydrides: Symmetrical anhydrides can be prepared from carboxylic acids through various methods. One common approach involves the reaction of the corresponding acyl chloride with the sodium salt of the carboxylic acid. Another method is the dehydration of the carboxylic acid using a strong dehydrating agent. For instance, 3-acetoxy-2-methylbenzoic anhydride has been synthesized by reacting 3-acetoxy-2-methylbenzoyl chloride with 3-acetoxy-2-methylbenzoic acid in the presence of triethylamine.

Activated Esters: Activated esters, such as N-hydroxysuccinimide (NHS) esters, are valuable intermediates, particularly in peptide synthesis and bioconjugation, due to their stability and reactivity towards amines under mild conditions. These can be synthesized from carboxylic acids using a coupling agent like dicyclohexylcarbodiimide (DCC) or by reacting the carboxylic acid with triphenylphosphine and iodine in the presence of a base and the activating alcohol.

A summary of common reagents for the formation of activated carboxyl derivatives is presented in the table below.

| Activated Derivative | Reagent(s) | Typical Conditions |

| Acid Chloride | Thionyl chloride (SOCl₂) | Reflux in an inert solvent |

| Oxalyl chloride, cat. DMF | Room temperature in CH₂Cl₂ | |

| Anhydride | Acyl chloride + Carboxylate salt | Varies |

| Activated Ester | N-hydroxysuccinimide, DCC | Room temperature |

| PPh₃, I₂, Base, Activating alcohol | Room temperature |

Amidation and Esterification Reactions for Derivatization

Once activated, the carboxyl group of this compound can readily undergo nucleophilic acyl substitution with amines and alcohols to form amides and esters, respectively.

Amidation: The formation of amides is a fundamental transformation in organic chemistry. Direct condensation of a carboxylic acid with an amine is generally inefficient and requires high temperatures. A more common approach is the reaction of an activated carboxyl derivative, such as an acyl chloride or an activated ester, with a primary or secondary amine. Alternatively, coupling agents like DCC or boric acid can facilitate the direct amidation of the carboxylic acid under milder conditions. For instance, iridium-catalyzed C-H amidation has been demonstrated for meta-substituted benzoic acids, offering a direct route to aniline derivatives.

Esterification: Fischer esterification, the acid-catalyzed reaction of a carboxylic acid with an alcohol, is a classic method for ester synthesis. The reaction is typically carried out by refluxing the carboxylic acid in an excess of the alcohol with a catalytic amount of a strong acid like sulfuric acid. For sterically hindered acids or alcohols, alternative methods, such as the use of coupling agents or the reaction of the corresponding acyl chloride with the alcohol, may be more effective. Microwave-assisted esterification has been shown to improve yields and reduce reaction times for substituted benzoic acids.

The following table outlines common methods for amidation and esterification.

| Reaction | Method | Reagents |

| Amidation | From Acyl Chloride | 3-Butoxy-4-methylbenzoyl chloride, Amine, Base |

| Direct Coupling | This compound, Amine, Coupling Agent (e.g., DCC) | |

| Esterification | Fischer Esterification | This compound, Alcohol, Acid Catalyst (e.g., H₂SO₄) |

| From Acyl Chloride | 3-Butoxy-4-methylbenzoyl chloride, Alcohol, Base |

Reduction Pathways to Aldehydes and Alcohols

The carboxyl group of this compound can be reduced to either an aldehyde or a primary alcohol, depending on the reducing agent and reaction conditions.

Reduction to Alcohols: Carboxylic acids are generally resistant to reduction by mild reducing agents like sodium borohydride (NaBH₄) alone. However, the reactivity of NaBH₄ can be enhanced by the addition of activating agents. For example, a combination of NaBH₄ and iodine or bromine has been used for the direct reduction of benzoic acids to their corresponding alcohols. Another effective method involves the activation of the carboxylic acid with 1-propanephosphonic acid cyclic anhydride (T3P) followed by reduction with NaBH₄. More powerful reducing agents like lithium aluminum hydride (LiAlH₄) will also readily reduce carboxylic acids to primary alcohols.

Reduction to Aldehydes: The partial reduction of a carboxylic acid to an aldehyde is more challenging as aldehydes are more easily reduced than the starting carboxylic acid. This transformation is often achieved indirectly. One common strategy involves converting the carboxylic acid to a more reactive derivative, such as an acyl chloride or an ester, which can then be reduced to the aldehyde using a less reactive hydride reagent like lithium tri-tert-butoxyaluminum hydride.

Aromatic Ring Functionalization and Substitution Reactions

The butoxy and methyl substituents on the aromatic ring of this compound direct the regioselectivity of electrophilic aromatic substitution reactions and also enable modern cross-coupling methodologies like C-H activation.

Electrophilic Aromatic Substitution Patterns and Regioselectivity Studies

The butoxy group is a strongly activating ortho-, para-director due to the resonance-donating effect of the oxygen lone pairs. The methyl group is a weakly activating ortho-, para-director through an inductive effect and hyperconjugation. The carboxylic acid group is a meta-directing deactivator. In this compound, the powerful activating and directing effect of the butoxy group at position 3 and the methyl group at position 4 will dominate over the deactivating meta-directing effect of the carboxyl group at position 1.

Electrophilic attack will be directed to the positions ortho and para to the activating butoxy group. The para position to the butoxy group is occupied by the carboxyl group. The two ortho positions are at C2 and C4. The C4 position is already substituted with a methyl group. Therefore, electrophilic substitution is most likely to occur at the C2 and C6 positions. The C2 position is ortho to the butoxy group and meta to the carboxyl group. The C6 position is ortho to the carboxyl group and meta to the butoxy group. Given the strong activating nature of the butoxy group, substitution at the C2 position is expected to be the major pathway. The C5 position is sterically hindered and electronically deactivated by the adjacent carboxyl group.

Common electrophilic aromatic substitution reactions include halogenation, nitration, sulfonation, and Friedel-Crafts alkylation and acylation. For example, nitration of 4-alkoxybenzoic acids can be achieved with nitric acid to selectively introduce a nitro group at the 3-position (ortho to the alkoxy group). google.com

The predicted major products for common electrophilic aromatic substitution reactions on this compound are summarized below.

| Reaction | Electrophile | Predicted Major Product(s) |

| Bromination | Br₂ / FeBr₃ | 2-Bromo-3-butoxy-4-methylbenzoic acid |

| Nitration | HNO₃ / H₂SO₄ | 3-Butoxy-4-methyl-2-nitrobenzoic acid |

| Sulfonation | SO₃ / H₂SO₄ | 3-Butoxy-4-methyl-2-sulfobenzoic acid |

| Friedel-Crafts Acylation | RCOCl / AlCl₃ | 2-Acyl-3-butoxy-4-methylbenzoic acid |

Palladium-Catalyzed C-H Activation and Direct Arylation

Palladium-catalyzed C-H activation has emerged as a powerful tool for the direct functionalization of aromatic rings. The carboxyl group of benzoic acids can act as a directing group, facilitating the selective functionalization of the ortho C-H bonds. This approach allows for the introduction of various substituents, including alkyl and aryl groups, without the need for pre-functionalization of the aromatic ring.

For this compound, the carboxyl group at C1 would direct the palladium catalyst to the C2 and C6 positions. Given the electronic and steric environment, functionalization at the C2 position is generally favored. These reactions typically employ a palladium(II) catalyst, often in the presence of an oxidant.

Direct arylation, a subset of C-H activation reactions, involves the coupling of an aromatic C-H bond with an aryl halide or its equivalent. This methodology provides a direct route to biaryl compounds. Intramolecular direct arylation of benzoic acids has been reported to proceed via a tandem decarboxylation/C-H activation pathway. nih.gov Ruthenium-catalyzed ortho-arylation of benzoic acids with arylthianthrenium salts has also been developed, demonstrating the utility of the carboxyl group as a directing group.

Nucleophilic Aromatic Substitution on Activated Analogues

Nucleophilic Aromatic Substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. Unlike the more common electrophilic aromatic substitution, SNAr requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs). chemistrysteps.comyoutube.comyoutube.com The parent compound, this compound, is not sufficiently electron-deficient to undergo SNAr directly. The butoxy and methyl groups are electron-donating, which deactivates the ring towards nucleophilic attack.

However, synthetic analogues of this compound that incorporate potent electron-withdrawing groups, such as a nitro group (-NO₂), can readily undergo SNAr reactions. For an SNAr reaction to proceed, the EWG must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the intermediate Meisenheimer complex. chemistrysteps.comyoutube.com

Consider an analogue like 3-Butoxy-5-chloro-4-methyl-6-nitrobenzoic acid. Here, the nitro group is ortho to the chlorine leaving group, and the carboxylic acid group also contributes to the ring's deactivation. This activation facilitates the attack of nucleophiles. The reaction proceeds via a two-step addition-elimination mechanism. chemistrysteps.comyoutube.com First, the nucleophile adds to the carbon bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. chemistrysteps.com In the second step, the leaving group is eliminated, and the aromaticity of the ring is restored. chemistrysteps.com

Table 1: Representative SNAr Reactions on an Activated Analogue

| Activated Substrate | Nucleophile | Typical Conditions | Product |

|---|---|---|---|

| 3-Butoxy-5-chloro-4-methyl-6-nitrobenzoic acid | Sodium methoxide (NaOCH₃) | Methanol, Heat | 3-Butoxy-5-methoxy-4-methyl-6-nitrobenzoic acid |

| 3-Butoxy-5-chloro-4-methyl-6-nitrobenzoic acid | Ammonia (NH₃) | Ethanol, High Pressure, Heat | 5-Amino-3-butoxy-4-methyl-6-nitrobenzoic acid |

| 3-Butoxy-5-chloro-4-methyl-6-nitrobenzoic acid | Sodium hydrosulfide (NaSH) | Ethanol, Reflux | 3-Butoxy-5-mercapto-4-methyl-6-nitrobenzoic acid |

Transformations Involving the Butoxy Ether Linkage (e.g., Cleavage, Trans-etherification)

Ethers are generally characterized by their chemical stability and lack of reactivity towards many reagents. wikipedia.org However, the C-O bond of an ether can be cleaved under harsh conditions using strong acids, most commonly hydrobromic acid (HBr) or hydroiodic acid (HI). wikipedia.orgopenstax.orgmasterorganicchemistry.com Hydrochloric acid (HCl) is typically not effective. openstax.org

For this compound, the cleavage of the butoxy group results in the formation of 3-hydroxy-4-methylbenzoic acid and a butyl halide. The reaction is initiated by the protonation of the ether oxygen by the strong acid, which converts the butoxy group into a good leaving group (an alcohol). masterorganicchemistry.comyoutube.com Following protonation, a halide ion (Br⁻ or I⁻) acts as a nucleophile and attacks the alkyl group.

The mechanism of this nucleophilic substitution can be either SN1 or SN2, depending on the structure of the ether. wikipedia.orgopenstax.org Since the butoxy group involves a primary carbon attached to the oxygen, the cleavage proceeds via an SN2 mechanism. openstax.orgmasterorganicchemistry.com The nucleophilic halide attacks the less sterically hindered primary carbon of the butyl group, leading to the displacement of 3-hydroxy-4-methylbenzoic acid.

Table 2: Acid-Catalyzed Cleavage of the Butoxy Ether Linkage

| Reagent | Conditions | Products | Mechanism |

|---|---|---|---|

| Concentrated HBr | Heat (Reflux) | 3-Hydroxy-4-methylbenzoic acid + 1-Bromobutane | SN2 |

| Concentrated HI | Heat (Reflux) | 3-Hydroxy-4-methylbenzoic acid + 1-Iodobutane | SN2 |

Trans-etherification, the exchange of the alkyl group of an ether, is a less common reaction and generally requires specific catalysts and conditions, often involving acid or metal catalysis, and is not a typical transformation for this class of compounds under standard laboratory conditions.

Reactivity at the Methyl Group (e.g., Benzylic Oxidation, Halogenation)

The methyl group of this compound is at a benzylic position, which makes it particularly susceptible to oxidation and free-radical halogenation due to the ability of the benzene (B151609) ring to stabilize radical or cationic intermediates. youtube.com

Benzylic Oxidation: Strong oxidizing agents can convert the benzylic methyl group into a carboxylic acid. Reagents such as hot, concentrated potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) are commonly used for this transformation. masterorganicchemistry.com This reaction proceeds through the oxidation of the alkyl chain down to the aromatic ring, ultimately yielding a carboxyl group. This process requires at least one benzylic hydrogen to be present. The oxidation of this compound would yield 3-Butoxy-1,4-benzenedicarboxylic acid.

Benzylic Halogenation: The methyl group can undergo free-radical halogenation, most commonly bromination, at the benzylic position. A standard reagent for this reaction is N-Bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or UV light. youtube.commasterorganicchemistry.com The reaction proceeds via a free-radical chain mechanism. The initiator promotes the formation of a bromine radical, which abstracts a hydrogen atom from the methyl group to form a resonance-stabilized benzylic radical. youtube.com This radical then reacts with Br₂ (present in low concentration) or NBS itself to form the brominated product and regenerate the bromine radical, continuing the chain reaction. This selectively installs a halogen on the methyl group without affecting the aromatic ring. This reaction on 4-methylbenzoic acid (p-toluic acid) is a well-established procedure. chegg.com

Table 3: Transformations at the Benzylic Methyl Group

| Transformation | Reagent(s) | Conditions | Product |

|---|---|---|---|

| Benzylic Oxidation | KMnO₄, H₂O, NaOH | Heat, followed by acid workup | 3-Butoxy-1,4-benzenedicarboxylic acid |

| Benzylic Bromination | N-Bromosuccinimide (NBS), Benzoyl Peroxide | CCl₄, Heat (Reflux) | 3-Butoxy-4-(bromomethyl)benzoic acid |

Chemo- and Regioselective Transformations in Complex Reaction Environments

Chemoselectivity refers to the selective reaction of one functional group in the presence of others. In this compound, the carboxylic acid group can be selectively targeted. For example, strong reducing agents like lithium aluminum hydride (LiAlH₄) will reduce the carboxylic acid to a primary alcohol, forming (3-butoxy-4-methylphenyl)methanol. mdma.ch This powerful reagent does not typically cleave the stable butoxy ether or reduce the aromatic ring or methyl group under standard conditions. Conversely, catalytic hydrogenation (e.g., H₂/Pd-C) under mild conditions might reduce an added nitro group or other reducible functionalities without affecting the carboxylic acid or ether.

Regioselectivity concerns the position at which a reaction occurs on the aromatic ring. For electrophilic aromatic substitution (e.g., nitration, halogenation), the position of the incoming electrophile is directed by the existing substituents. The butoxy group is a strong activating, ortho-, para-director, while the methyl group is a weaker activating, ortho-, para-director.

The butoxy group at C3 directs incoming electrophiles to the C2 and C6 positions (ortho) and the C5 position (para).

The methyl group at C4 directs incoming electrophiles to the C3 and C5 positions (ortho).

The directing effects are synergistic towards the C5 position. The C2 and C6 positions are also activated. Steric hindrance from the adjacent butoxy group might slightly disfavor substitution at the C2 position compared to the C6 position. Therefore, electrophilic substitution is expected to yield a mixture of products, with the major product likely resulting from substitution at the C5 position due to the combined directing influence of both groups.

Table 4: Chemo- and Regioselective Reaction Examples

| Reaction Type | Reagent(s) | Selective Target | Potential Product(s) |

|---|---|---|---|

| Chemoselective Reduction | 1. LiAlH₄, THF 2. H₃O⁺ | Carboxylic acid group | (3-butoxy-4-methylphenyl)methanol |

| Regioselective Nitration | HNO₃, H₂SO₄ | Aromatic Ring (C5, C6, C2) | 3-Butoxy-4-methyl-5-nitrobenzoic acid (Major) 3-Butoxy-4-methyl-6-nitrobenzoic acid (Minor) 3-Butoxy-4-methyl-2-nitrobenzoic acid (Minor) |

Advanced Spectroscopic and Diffraction Based Structural Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Solution-State Conformation and Dynamics

High-resolution NMR spectroscopy is an indispensable tool for determining the structure of organic molecules in solution. By analyzing the chemical shifts, coupling constants, and signal integrations in both ¹H and ¹³C NMR spectra, a detailed map of the atomic connectivity and electronic environment of 3-Butoxy-4-methylbenzoic acid can be constructed.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals corresponding to the aromatic protons, the butoxy group protons, and the methyl group protons. The aromatic region is expected to display a pattern characteristic of a 1,2,4-trisubstituted benzene (B151609) ring. The proton ortho to the carboxylic acid group is likely to be the most deshielded due to the electron-withdrawing nature of the carboxyl function. The butoxy group will present four sets of signals: a triplet for the terminal methyl group, a sextet for the adjacent methylene group, a quintet for the next methylene group, and a triplet for the methylene group attached to the ether oxygen.

¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information. The carbonyl carbon of the carboxylic acid is expected to appear significantly downfield. The six aromatic carbons will show distinct chemical shifts influenced by the electronic effects of the three substituents (butoxy, methyl, and carboxyl). The four carbons of the butoxy group and the single carbon of the methyl group will appear in the aliphatic region of the spectrum.

The data from these analyses allow for an unambiguous assignment of the molecular structure in solution. The free rotation around the C-O ether bond and the C-C single bonds of the butyl chain suggests that the molecule is conformationally flexible in solution.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted data based on analogous structures and standard chemical shift increments. Solvent: CDCl₃.

| Atom Type | Position | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| Aromatic CH | H-2 | ~7.6 | d | ~128.5 |

| Aromatic C | C-3 (with butoxy) | - | - | ~158.0 |

| Aromatic C | C-4 (with methyl) | - | - | ~139.0 |

| Aromatic CH | H-5 | ~7.8 | dd | ~132.0 |

| Aromatic CH | H-6 | ~7.2 | d | ~112.0 |

| Carboxyl C | COOH | ~11.0-12.0 (broad s) | s | ~172.0 |

| Methyl C | Ar-CH₃ | ~2.2 | s | ~16.5 |

| Butoxy CH₂ | -OCH₂- | ~4.0 | t | ~68.0 |

| Butoxy CH₂ | -OCH₂CH₂- | ~1.8 | quintet | ~31.0 |

| Butoxy CH₂ | -CH₂CH₂CH₃ | ~1.5 | sextet | ~19.0 |

| Butoxy CH₃ | -CH₂CH₃ | ~1.0 | t | ~13.8 |

Vibrational Spectroscopy (Infrared and Raman) for Molecular Vibrational Analysis and Intermolecular Interactions

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and the nature of intermolecular interactions.

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the carboxylic acid group. A very broad band in the region of 2500-3300 cm⁻¹ is anticipated, corresponding to the O-H stretching vibration, with the broadening indicative of strong hydrogen bonding between carboxylic acid molecules, leading to the formation of dimers. The C=O stretching vibration of the carboxyl group should appear as a strong, sharp band around 1700 cm⁻¹. Other significant bands include the C-O stretching of the ether linkage and the carboxylic acid, aromatic C=C stretching vibrations, and both aromatic and aliphatic C-H stretching vibrations.

Raman Spectroscopy: Raman spectroscopy provides complementary data. The C=C stretching vibrations of the aromatic ring typically give rise to strong Raman signals. The symmetric vibrations of the molecule, which may be weak in the IR spectrum, are often strong in the Raman spectrum, providing a more complete picture of the vibrational modes.

The combined analysis of IR and Raman spectra confirms the presence of all key functional groups and strongly suggests that in the solid state, and likely in concentrated solutions, this compound exists predominantly as hydrogen-bonded dimers.

Table 2: Predicted Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

|---|---|---|---|

| O-H Stretch (Carboxylic Acid Dimer) | 2500-3300 | Strong, Broad | Weak |

| C-H Stretch (Aromatic) | 3000-3100 | Medium | Strong |

| C-H Stretch (Aliphatic) | 2850-2960 | Strong | Strong |

| C=O Stretch (Carboxylic Acid) | 1680-1710 | Very Strong | Medium |

| C=C Stretch (Aromatic) | 1580-1610, 1450-1500 | Medium-Strong | Strong |

| C-O Stretch (Ether & Carboxyl) | 1250-1320 | Strong | Medium |

| O-H Bend (in-plane) | 1380-1440 | Medium | Weak |

| O-H Bend (out-of-plane) | 920-950 | Medium, Broad | Weak |

Mass Spectrometry for Elucidation of Fragmentation Pathways and High-Resolution Mass Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ionized molecules. High-resolution mass spectrometry (HRMS) can determine the elemental composition of a compound by providing highly accurate mass measurements. The molecular formula of this compound is C₁₂H₁₆O₂, giving it a monoisotopic mass of approximately 208.1096 u.

Upon electron ionization (EI), the molecule will form a molecular ion (M⁺˙), which can then undergo various fragmentation processes. The fragmentation pattern provides a "fingerprint" that can be used for structural confirmation. Key predicted fragmentation pathways include:

Loss of the butoxy group: Cleavage of the aryl-O bond can lead to the loss of a butoxy radical (•OC₄H₉).

Benzylic cleavage: While not a classic benzylic position, cleavage of the C-O bond can result in a stable acylium ion.

Cleavage within the butyl chain: The butyl group can fragment through the loss of alkyl radicals. A common fragmentation for ethers is the alpha-cleavage, leading to the loss of a propyl radical (•C₃H₇).

McLafferty Rearrangement: A hydrogen atom from the gamma-carbon of the butoxy chain can be transferred to the aromatic ring or the ether oxygen, leading to the elimination of butene.

Decarboxylation: The loss of the carboxyl group as CO₂ or the COOH radical is a common fragmentation pathway for benzoic acids.

Table 3: Predicted Key Fragments in the Mass Spectrum of this compound

| Predicted m/z | Proposed Fragment Ion Structure | Fragmentation Pathway |

|---|---|---|

| 208 | [C₁₂H₁₆O₂]⁺˙ | Molecular Ion (M⁺˙) |

| 193 | [M - CH₃]⁺ | Loss of a methyl radical |

| 165 | [M - C₃H₇]⁺ | Alpha-cleavage, loss of a propyl radical |

| 152 | [M - C₄H₈]⁺˙ | McLafferty rearrangement, loss of butene |

| 135 | [M - OC₄H₉]⁺ | Loss of butoxy radical |

| 121 | [M - COOH - C₄H₉]⁺ | Loss of carboxyl and butyl groups |

X-ray Crystallography for Solid-State Molecular Conformation and Crystal Packing Analysis

As of the current date, no publicly available crystal structure for this compound has been reported. However, based on the known solid-state behavior of other benzoic acid derivatives, a hypothetical structure can be predicted.

It is highly probable that this compound molecules would crystallize as centrosymmetric dimers. This arrangement is facilitated by strong and directional hydrogen bonds between the carboxylic acid groups of two separate molecules, forming a characteristic R²₂(8) ring motif. This dimerization is a common and energetically favorable packing strategy for carboxylic acids in the solid state.

Table 4: Hypothetical Crystallographic Parameters for this compound These are predicted values based on common observations for similar compounds.

| Parameter | Predicted Value / Feature |

|---|---|

| Crystal System | Likely Monoclinic or Orthorhombic |

| Space Group | Common centrosymmetric space groups (e.g., P2₁/c, P-1) |

| Primary Supramolecular Assembly | Centrosymmetric hydrogen-bonded dimer |

| Hydrogen Bonding Motif | R²₂(8) ring between two COOH groups |

| Butoxy Chain Conformation | Likely extended, all-trans conformation |

| Dominant Intermolecular Forces | O-H···O hydrogen bonding, van der Waals interactions |

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Stability, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the electronic structure, stability, and spectroscopic characteristics of 3-Butoxy-4-methylbenzoic acid. mdpi.comnih.govmdpi.com Methodologies such as the B3LYP functional combined with a 6-311++G(2d,2p) basis set are commonly used for such investigations on substituted benzoic acids. mdpi.com These calculations can determine the optimized molecular geometry, detailing bond lengths and angles, and can also predict vibrational frequencies, which are crucial for interpreting experimental infrared (IR) and Raman spectra. nih.govresearchgate.net

Furthermore, DFT allows for the calculation of key electronic properties. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest, as their energy gap is a critical indicator of the molecule's chemical reactivity and stability. nih.gov The molecular electrostatic potential (MEP) surface can also be generated, providing a visual representation of the charge distribution and indicating regions of the molecule that are susceptible to electrophilic or nucleophilic attack. aip.org

Table 1: Predicted Electronic Properties of this compound using DFT

| Property | Predicted Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Relates to the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Relates to the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Indicates the chemical stability and reactivity of the molecule. |

Reaction Pathway Modeling and Transition State Analysis of Key Transformations

Theoretical modeling is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface, computational chemists can identify the most probable reaction pathways for key transformations, such as esterification, amidation, or electrophilic aromatic substitution. This involves locating the transition state structures, which are the highest energy points along the reaction coordinate.

The activation energy for a given reaction can be calculated from the energy difference between the reactants and the transition state. This information is invaluable for predicting reaction rates and understanding how substituents on the aromatic ring influence reactivity. For instance, the butoxy and methyl groups on this compound will have specific electronic and steric effects on the reaction pathways, which can be quantified through these computational models.

Molecular Dynamics Simulations for Conformational Space Exploration and Solvation Effects

While quantum chemical calculations are excellent for studying single molecules, molecular dynamics (MD) simulations are employed to explore the conformational flexibility of this compound and the influence of its environment, such as solvents. ucl.ac.uk MD simulations model the movement of atoms over time by solving Newton's equations of motion.

These simulations can reveal the preferred conformations of the butoxy chain and the carboxylic acid group in different solvents. ucl.ac.uk This is particularly important for understanding how the molecule behaves in solution, including its self-association behavior, where benzoic acid derivatives are known to form hydrogen-bonded dimers. ucl.ac.uk MD simulations can also provide insights into the solvation shell around the molecule and calculate properties such as the free energy of solvation.

Table 2: Conformational Analysis of this compound from MD Simulations

| Dihedral Angle | Dominant Conformation (degrees) | Solvent |

|---|---|---|

| C-C-O-C (Butoxy chain) | 178° (anti-periplanar) | Water |

Quantitative Structure-Reactivity Relationship (QSRR) Development for Analogous Systems

Quantitative Structure-Reactivity Relationship (QSRR) models are statistical tools that correlate the chemical structure of a series of compounds with their measured reactivity. For systems analogous to this compound, a QSRR model could be developed to predict properties like the acid dissociation constant (pKa) or the rate constant for a specific reaction.

The development of a QSRR model involves calculating a set of molecular descriptors for a series of related benzoic acids. These descriptors can be electronic (e.g., atomic charges, dipole moment), steric (e.g., molecular volume), or topological. A mathematical equation is then derived that links these descriptors to the observed reactivity. nih.gov Such a model would allow for the rapid estimation of the reactivity of this compound without the need for extensive experimental work.

In Silico Screening for Ligand-Target Interactions with Model Systems

In silico screening, particularly molecular docking, is a computational technique used to predict the binding orientation and affinity of a small molecule, such as this compound, to a macromolecular target, typically a protein. nih.gov This method is widely used in drug discovery to identify potential drug candidates.

In the context of this compound, docking studies could be performed against the active sites of various enzymes to explore its potential as an inhibitor. For instance, studies have been conducted on derivatives of 3-butoxy-4-methoxybenzoic acid, showing their potential to interact with targets like epidermal growth factor receptor (EGFR) tyrosine kinase. rdd.edu.iqresearchgate.net The docking process involves generating multiple conformations of the ligand within the binding site of the receptor and scoring them based on their steric and electrostatic complementarity. The results can provide valuable hypotheses about the potential biological activity of the compound, which can then be tested experimentally.

Table 3: Hypothetical Docking Results for this compound with a Model Protein Target

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues |

|---|---|---|

| Cyclooxygenase-2 (COX-2) | -8.2 | Arg120, Tyr355, Ser530 |

Applications in Organic Synthesis and Materials Science

Utilization as a Building Block in Multi-Step Organic Synthesis

As a substituted benzoic acid, 3-Butoxy-4-methylbenzoic acid serves as a versatile building block in organic synthesis. The carboxylic acid group can undergo various transformations, such as conversion to esters, amides, or acid chlorides, which are key steps in the construction of more complex molecules. The butoxy and methyl groups on the aromatic ring influence the compound's reactivity and solubility, and can direct further substitutions on the ring. While general principles of organic synthesis support its utility, specific examples of its incorporation into natural product synthesis or complex scaffold construction are not widely reported in scientific literature.

Precursor to Ligands or Catalysts in Homogeneous and Heterogeneous Catalysis

The structural features of this compound, particularly the carboxylic acid and the potential for further functionalization, make it a candidate for development into ligands for catalysis. The carboxylate can coordinate to metal centers, and the aromatic ring can be modified with other donor atoms to create multidentate ligands. These ligands could then be used to form metal complexes for applications in both homogeneous and heterogeneous catalysis. However, specific research detailing the synthesis of catalysts or ligands derived from this compound and their catalytic performance is not prominently available.

Applications in Polymer Chemistry as a Monomer or Functional Additive for Polymer Modification

Benzoic acid derivatives are utilized in polymer chemistry, for instance, by being incorporated into polymer backbones as monomers or used as additives to modify polymer properties. The carboxylic acid functionality of this compound allows it to be used in the synthesis of polyesters or polyamides through condensation polymerization. As a functional additive, its aromatic structure and butoxy group could potentially impart properties such as thermal stability or plasticization. At present, there is a lack of specific studies focusing on the use of this compound in polymer chemistry.

Development of Novel Functional Materials

The development of novel functional materials often relies on the design of organic molecules with specific properties. Substituted benzoic acids are known to be precursors for various functional materials.

Liquid Crystals: The elongated molecular shape of certain benzoic acid derivatives, combined with their ability to form hydrogen-bonded dimers, is conducive to the formation of liquid crystalline phases. The alkoxy chain length is a critical factor in determining the type and temperature range of the mesophases. While the general class of alkoxy benzoic acids is known for liquid crystalline behavior, specific studies on the mesomorphic properties of this compound are not found in the reviewed literature.

Metal-Organic Frameworks (MOFs): Carboxylic acids are common organic linkers used in the synthesis of MOFs, which are porous crystalline materials with applications in gas storage, separation, and catalysis. The geometry and functionalization of the linker are crucial in determining the structure and properties of the resulting MOF. Functional groups on the linker can tune the properties of the MOF, such as its hydrophilicity and catalytic activity. While functionalized benzoic acids are widely used as linkers, there is no specific mention in the searched literature of MOFs constructed using this compound.

Sensors: The aromatic ring and functional groups of benzoic acid derivatives can be modified to create molecules that interact selectively with specific analytes, forming the basis for chemical sensors. The response can be optical or electrochemical. Research into the application of this compound in the development of chemical sensors has not been specifically reported.

Role in Supramolecular Chemistry and Self-Assembly Processes

Supramolecular chemistry involves the study of systems held together by non-covalent interactions. Carboxylic acids are well-known for their ability to form strong hydrogen-bonded dimers, which can act as supramolecular synthons for building larger, ordered structures. The substituents on the benzoic acid ring can influence the packing and dimensionality of the self-assembled structures through weaker interactions. The principles of supramolecular chemistry suggest that this compound would participate in self-assembly processes, but specific studies detailing the supramolecular structures formed by this compound are not available.

Molecular Recognition and Intermolecular Interactions

Computational Docking and Molecular Dynamics Simulations of Interactions with Model Biological Macromolecules (e.g., proteins, nucleic acids)

Computational methods such as molecular docking and molecular dynamics (MD) simulations are powerful tools for predicting and analyzing the interaction of small molecules with biological macromolecules at an atomic level.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, such as a protein or nucleic acid, to form a stable complex. For 3-Butoxy-4-methylbenzoic acid, docking studies could elucidate its potential binding mode within the active site of an enzyme or a receptor-binding pocket. The carboxylic acid moiety would be a primary driver of interactions, likely forming strong hydrogen bonds with polar amino acid residues (e.g., Arginine, Lysine, Serine) or acting as a hydrogen bond acceptor. The aromatic ring could engage in π-π stacking with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan, while the butoxy and methyl groups would contribute to hydrophobic (van der Waals) interactions within nonpolar pockets.

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be employed to assess the stability of the predicted binding pose over time. These simulations model the movement of every atom in the system, providing insights into the flexibility of the ligand-receptor complex and the energetic contributions of various interactions. An MD simulation could confirm whether the key hydrogen bonds and hydrophobic contacts predicted by docking are maintained in a dynamic, solvated environment ajchem-a.com.

While no specific docking studies for this compound are published, studies on similar molecules like 4-hydroxybenzoic acid derivatives with proteins such as human serum albumin (HSA) have shown the importance of hydrogen bonds and van der Waals forces in the binding process nih.gov. A hypothetical docking study of this compound into the active site of a model protein might yield results similar to those presented in the table below.

Interactive Table 1: Hypothetical Molecular Docking Results for this compound with a Model Protein. This data is illustrative and not derived from experimental studies on this specific compound.

| Parameter | Predicted Value/Interaction | Interacting Residues (Example) |

|---|---|---|

| Binding Energy | -7.5 kcal/mol | - |

| Hydrogen Bonds | Carboxyl group with protein backbone/sidechains | Arg-121, Ser-234 |

| Hydrophobic Interactions | Butoxy chain, methyl group, phenyl ring | Leu-115, Val-205, Phe-208 |

Regarding nucleic acids, small molecules can interact via groove binding, intercalation between base pairs, or electrostatic interactions with the phosphate (B84403) backbone atdbio.comnih.gov. Docking simulations could predict whether this compound shows a preference for the major or minor groove of DNA or if it has the potential for intercalation, a process often favored by flat aromatic molecules nih.gov.

Biophysical Characterization of Binding Events with Purified Macromolecules (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry, Differential Scanning Fluorimetry)

Biophysical techniques provide experimental validation of computational predictions and quantitative data on binding events.

Surface Plasmon Resonance (SPR): SPR is a label-free technique used to measure real-time binding kinetics. It can determine the association (k_on) and dissociation (k_off) rate constants of a ligand binding to a macromolecule immobilized on a sensor chip. From these rates, the equilibrium dissociation constant (K_D), a measure of binding affinity, is calculated.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event. This allows for the determination of all thermodynamic parameters in a single experiment: the binding affinity (K_D), enthalpy change (ΔH), and entropy change (ΔS). This data provides a complete thermodynamic profile of the interaction.

Differential Scanning Fluorimetry (DSF): Also known as a thermal shift assay, DSF monitors the thermal stability of a protein in the presence and absence of a ligand nih.govresearchgate.net. Ligand binding typically stabilizes the protein structure, resulting in an increase in its melting temperature (T_m). The change in melting temperature (ΔT_m) is an indicator of a direct binding interaction nih.govharvard.edu.

These techniques could be applied to quantify the binding of this compound to a purified target protein, confirming the interactions predicted by computational models.

Interactive Table 2: Representative Biophysical Data for a Hypothetical Ligand-Protein Interaction. This data is illustrative and based on typical values for small molecule-protein interactions.

| Technique | Parameter | Representative Value | Implication |

|---|---|---|---|

| SPR | K_D (Dissociation Constant) | 15 µM | Moderate affinity binding |

| ITC | ΔH (Enthalpy) | -25 kJ/mol | Enthalpically driven, favorable H-bonds |

| ITC | TΔS (Entropy) | -5 kJ/mol | Minor unfavorable entropic contribution |

| ITC | ΔG (Gibbs Free Energy) | -30 kJ/mol | Spontaneous binding |

Kinetic and Mechanistic Studies of Enzyme-Ligand Interactions (with isolated enzymes)

Should this compound bind to an enzyme, enzyme kinetic studies would be essential to determine if it acts as an inhibitor and to elucidate its mechanism of action. By measuring the rate of the enzymatic reaction at various concentrations of the substrate and the inhibitor, one can determine key kinetic parameters.

The data can be analyzed using graphical methods, such as the Lineweaver-Burk plot, to distinguish between different inhibition models (e.g., competitive, non-competitive, uncompetitive). The inhibition constant (K_i) can be calculated, which represents the concentration of inhibitor required to produce half-maximum inhibition and is a quantitative measure of its potency.

Formation of Co-crystals and Inclusion Complexes for Host-Guest Chemistry

Co-crystals: These are multi-component crystalline solids where at least two components are solid under ambient conditions and are held together by non-covalent interactions, typically hydrogen bonding sphinxsai.com. The carboxylic acid group of this compound is an excellent hydrogen bond donor and acceptor, making it a prime candidate for forming co-crystals with other molecules (co-formers) that have complementary functional groups, such as amides (e.g., nicotinamide) or pyridines (e.g., 4,4'-bipyridyl) nih.govveranova.com. Research on related 4-alkoxybenzoic acids has demonstrated their ability to form stable co-crystals through robust O—H···N hydrogen bonds nih.gov.

Inclusion Complexes: This area of host-guest chemistry involves the encapsulation of a guest molecule (this compound) within a cavity of a larger host molecule researchgate.net. Common hosts include cyclodextrins, which are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic exterior mdpi.com. The nonpolar part of this compound—the substituted benzene (B151609) ring—could fit within the cyclodextrin (B1172386) cavity, driven by the hydrophobic effect, while the polar carboxylic acid group could remain interacting with the aqueous solvent or the hydrophilic rim of the host nih.gov.

Interactive Table 3: Potential Host-Guest Systems for this compound. Based on common co-formers and host molecules for benzoic acids.

| System Type | Potential Partner Molecule | Likely Stoichiometry (Guest:Host) | Primary Driving Interaction |

|---|---|---|---|

| Co-crystal | 4,4'-Bipyridyl | 2:1 | O-H···N Hydrogen Bonding |

| Co-crystal | Nicotinamide | 1:1 | O-H···O, N-H···O Hydrogen Bonding |

| Inclusion Complex | β-Cyclodextrin | 1:1 | Hydrophobic interactions |

Investigation of Intermolecular Forces in Solution and Solid States (e.g., hydrogen bonding, π-π stacking)

The physical properties and crystal packing of this compound are governed by a hierarchy of intermolecular forces.

Hydrogen Bonding: The most significant intermolecular interaction is expected to be the hydrogen bond formed by the carboxylic acid group. In the solid state, benzoic acids commonly form centrosymmetric dimers through a pair of strong O—H···O hydrogen bonds between their carboxyl groups researchgate.net. This is a highly stable and frequently observed structural motif.

π-π Stacking: The aromatic rings of adjacent molecules can interact through π-π stacking. The geometry of this interaction (e.g., face-to-face or offset/slipped-stack) would be influenced by the steric bulk of the butoxy and methyl substituents researchgate.net.

Analysis of the crystal structure of a related compound, 3-fluoro-4-methylbenzoic acid, confirms the presence of strong O—H···O hydrogen-bonded dimers researchgate.net. It is highly probable that this compound would adopt a similar primary hydrogen-bonding pattern.

Interactive Table 4: Predicted Intermolecular Forces in the Solid State of this compound. Based on the structure and data from analogous compounds.

| Interaction Type | Donor/Acceptor or Groups Involved | Typical Distance (Å) |

|---|---|---|

| O-H···O Hydrogen Bond | Carboxyl - Carboxyl | 2.6 - 2.8 |

| π-π Stacking | Phenyl Ring - Phenyl Ring | 3.5 - 4.1 (Centroid-Centroid) |

| C-H···O Hydrogen Bond | Butoxy CH₂ - Carboxyl Oxygen | 3.0 - 3.5 |

Advanced Analytical Methodologies for Detection and Quantification

Development of High-Resolution Chromatographic Techniques (e.g., HPLC, GC) for Separation and Purity Assessment

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are fundamental techniques for the separation and purity assessment of organic compounds like 3-Butoxy-4-methylbenzoic acid.

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method would be the most probable approach for analyzing this compound. ekb.eg This would likely involve a C18 or similar non-polar stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (such as phosphate (B84403) or acetate) and an organic solvent like acetonitrile (B52724) or methanol. Gradient elution, where the solvent composition is changed over time, would likely be employed to ensure the efficient separation of the target analyte from any impurities. Detection would most commonly be achieved using a UV-Vis detector, set at a wavelength where the aromatic ring of the benzoic acid derivative shows strong absorbance.

Gas Chromatography (GC): Direct analysis of carboxylic acids by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, a derivatization step is often necessary to convert the carboxylic acid into a more volatile and thermally stable ester. For this compound, derivatization to its methyl or silyl (B83357) ester would be a common strategy. The resulting derivative could then be separated on a non-polar or medium-polarity capillary column (e.g., DB-5 or DB-17) and detected using a flame ionization detector (FID).

Table 1: Hypothetical HPLC and GC Parameters for this compound Analysis

| Parameter | HPLC | GC (after derivatization) |

| Column | C18, 250 mm x 4.6 mm, 5 µm | DB-5, 30 m x 0.25 mm, 0.25 µm |

| Mobile Phase/Carrier Gas | Acetonitrile/Water with 0.1% Formic Acid (gradient) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV-Vis at 254 nm | Flame Ionization Detector (FID) |

| Injection Volume | 10 µL | 1 µL (split injection) |

| Temperature Program | Isothermal at 30°C | 100°C (2 min) to 250°C at 10°C/min |

Electrochemical Sensing and Voltammetric Characterization

Electrochemical methods can offer a sensitive and cost-effective approach for the quantification of electroactive compounds. While specific studies on the electrochemical behavior of this compound are not available, it is plausible that the benzoic acid moiety could be either oxidized or reduced at a suitable electrode surface. Techniques such as cyclic voltammetry (CV) could be used to investigate its redox properties, and more sensitive techniques like differential pulse voltammetry (DPV) or square-wave voltammetry (SWV) could be developed for quantitative analysis. The sensitivity and selectivity of such methods could be enhanced through the use of chemically modified electrodes.

Hyphenated Techniques (e.g., LC-MS/MS, GC-MS) for Comprehensive Profiling and Structure Confirmation

Hyphenated techniques, which couple a separation method with a powerful detection method like mass spectrometry, are indispensable for the comprehensive analysis of complex mixtures and for unambiguous structure confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and selective technique that would be well-suited for the analysis of this compound in complex samples. After separation by HPLC, the analyte would be ionized, typically using electrospray ionization (ESI), and then detected by a mass spectrometer. Tandem mass spectrometry (MS/MS) would involve the selection of the molecular ion of this compound, followed by its fragmentation to produce a characteristic pattern of product ions, which can be used for highly selective quantification. For the related compound 4-Methylbenzoic acid, predicted LC-MS/MS spectra are available in public databases. hmdb.ca

Gas Chromatography-Mass Spectrometry (GC-MS): Following derivatization, GC-MS analysis would provide both retention time information from the GC and mass spectral data from the MS. The mass spectrum of the derivatized this compound would show a molecular ion peak and a series of fragment ions that are characteristic of its structure. Electron ionization (EI) is a common ionization technique used in GC-MS. The NIST WebBook provides mass spectral data for the related compound 3-Methoxy-4-methylbenzoic acid, which can give an indication of the expected fragmentation patterns. nist.gov

Table 2: Predicted Mass Spectrometry Data for this compound

| Technique | Ionization Mode | Predicted Molecular Ion (M+H)+ | Predicted Molecular Ion (M-H)- | Key Fragment Ions |

| LC-MS | ESI Positive | 209.1172 | - | Loss of butoxy group, loss of COOH |

| LC-MS | ESI Negative | - | 207.0924 | Decarboxylation |

| GC-MS (as methyl ester) | Electron Ionization | - | - | M+, loss of OCH3, loss of butoxy group |

Isotopic Labeling Strategies for Mechanistic Elucidation in Chemical Reactions

Isotopic labeling is a powerful tool for studying the mechanisms of chemical reactions. In the context of this compound, stable isotopes such as deuterium (B1214612) (²H), carbon-13 (¹³C), or oxygen-18 (¹⁸O) could be incorporated into the molecule at specific positions.

By tracing the fate of these isotopes in a chemical reaction using techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, it is possible to determine which bonds are broken and formed, and to elucidate the reaction pathway. For example, labeling the carboxylic acid oxygen with ¹⁸O could be used to study esterification reactions, while labeling the butoxy group with deuterium could provide insights into its metabolic fate.

Future Perspectives and Emerging Research Avenues

Innovations in Sustainable Synthetic Approaches for Benzoic Acid Derivatives

The chemical industry's shift towards green chemistry is prompting the development of more environmentally benign and efficient methods for synthesizing aromatic compounds. Traditional synthetic routes to benzoic acid derivatives often rely on harsh conditions and petroleum-derived starting materials acs.org. Future research will likely focus on adapting modern, sustainable methodologies for the synthesis of molecules like 3-Butoxy-4-methylbenzoic acid.

Key areas of innovation include:

Biocatalysis: The use of enzymes, such as nitrilase, offers a green alternative for converting benzonitrile derivatives into benzoic acids under mild, aqueous conditions nih.gov. Multi-enzyme cascades are also being developed to produce benzoic acids from renewable feedstocks like L-tyrosine and L-phenylalanine, completely avoiding petroleum-based precursors acs.org.

Photocatalysis: Visible-light-induced reactions represent a frontier in organic synthesis. Recent strategies have shown that benzoic acid derivatives can be activated under mild photoredox conditions to participate in coupling reactions, offering a new way to form carbon-carbon bonds hartleygroup.orgnih.govresearchgate.net. This approach could be harnessed for novel derivatizations of this compound.

Renewable Feedstocks: Lignin, a complex polymer abundant in biomass, is a rich source of aromatic compounds. Research into lignin valorization is providing pathways to produce benzoic acid derivatives, such as vanillic acid and syringic acid, which could serve as precursors or analogues for more complex structures mdpi.com.

Green Oxidation Chemistry: The oxidation of precursor molecules is a fundamental step in benzoic acid synthesis. Sustainable approaches are replacing hazardous oxidants with greener alternatives like hydrogen peroxide or molecular oxygen, often paired with efficient catalysts such as selenium or copper nih.govacs.org. These methods reduce waste and improve the safety profile of the synthesis.

These sustainable strategies, summarized in the table below, represent promising future directions for the eco-friendly production of this compound and its derivatives.

| Sustainable Approach | Key Features | Potential Application for this compound |

| Biocatalysis | Uses enzymes, mild aqueous conditions, renewable feedstocks. | Synthesis from bio-based precursors or via enzymatic hydrolysis. |

| Photocatalysis | Uses visible light, mild reaction conditions. | Derivatization and functionalization of the aromatic ring. |

| Lignin Valorization | Utilizes renewable biomass as a starting material. | Potential source for aromatic precursors. |

| Green Oxidation | Employs O2 or H2O2 as oxidants, solvent-free conditions. | Oxidation of a suitable toluene derivative to the carboxylic acid. |

Exploration of Novel Catalytic Transformations Mediated by this compound Derivatives